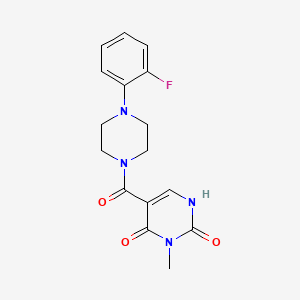![molecular formula C24H18F4N2O2S B2489344 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-31-2](/img/structure/B2489344.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally complex acetamides involves multiple steps, including the activation of precursor molecules and their subsequent reaction under controlled conditions. For example, derivatives of acetamides can be synthesized utilizing starting materials like 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, confirmed by NMR, IR, mass spectrum, and elemental analyses (Wu et al., 2011). Additionally, acetamide derivatives have been prepared through condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, showcasing considerable antioxidant activity (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using spectroscopic methods like FT-IR and FT-Raman, complemented by density functional theory calculations. For instance, detailed vibrational assignments and analyses of intermolecular interactions have been supported by normal coordinate analysis and potential energy distributions, offering insights into the equilibrium geometry and natural bond orbital calculations of novel antiviral molecules (Mary et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often explore their potential in creating biologically active compounds. For instance, the Pummerer-type cyclization has been utilized in synthesizing tetrahydroisoquinolines, showcasing the versatility of acetamide-based compounds in chemical transformations (Toda et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of acetamide derivatives are critical for their application in various fields. For instance, the synthesis and characterization of novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involve analyzing these physical properties through elemental analysis and spectral methods (Man-li, 2008).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as their reactivity and stability, are essential for their utilization in chemical synthesis and potential pharmaceutical applications. Studies on compounds like 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides have explored their antimicrobial activities, indicating the influence of fluorine atoms on enhancing their chemical properties (Parikh & Joshi, 2014).
Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
A study by Bhat et al. (2020) discusses the synthesis of various N′-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)−5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives. These compounds, including variations with 3-fluorophenyl and trifluoromethoxy groups, were evaluated for antioxidant and anti-inflammatory activities. One compound, with para dimethylaminophenyl substitution, demonstrated significant anti-inflammatory and analgesic properties, along with a reduction in ulcerogenic activity (Bhat et al., 2020).
Molecular Structure and Drug Likeness Analysis
A paper by Mary et al. (2020) provides insight into the molecular structure, drug likeness, and molecular docking of a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide. The study includes quantum chemical insights and natural bond orbital calculations, emphasizing the molecule's potential as an antiviral agent against SARS-CoV-2 (Mary et al., 2020).
Crystal Structure Analysis
Research by Cai et al. (2009) on a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, reveals the crystal structure and potential therapeutic uses. This study contributes to understanding the detailed atomic configuration and bonding nature of compounds with similar structural elements (Cai et al., 2009).
High Glass-Transition Temperature and Polymer Applications
Huang et al. (2007) report on the synthesis of novel arylene ether polymers with trifluoromethyl and fluorophenyl elements. These polymers exhibit high glass-transition temperatures and excellent solubility in various organic solvents, suggesting applications in materials science, particularly for optical transparent materials (Huang et al., 2007).
Antiepileptic Drug Development
Tanaka et al. (2019) discuss the optimization of a compound structurally similar to the requested chemical, leading to the identification of a strong, broad-spectrum anti-epileptic drug candidate. This highlights the potential use of such compounds in neurological disorders (Tanaka et al., 2019).
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2S/c25-17-5-3-4-16(12-17)13-30-14-22(20-6-1-2-7-21(20)30)33-15-23(31)29-18-8-10-19(11-9-18)32-24(26,27)28/h1-12,14H,13,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLJLZSKLXWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
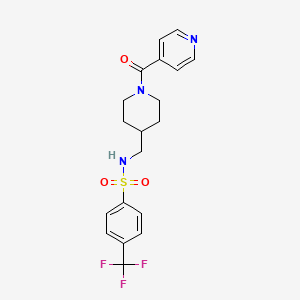
![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)
methanone](/img/structure/B2489268.png)
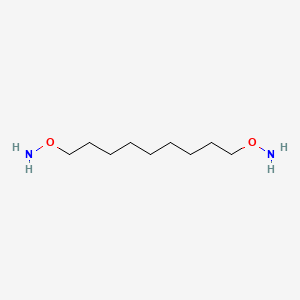
![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
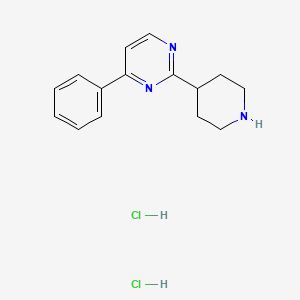
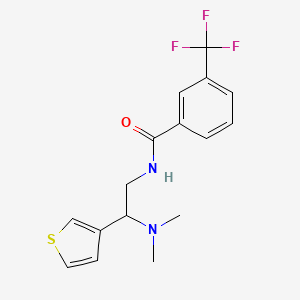
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
